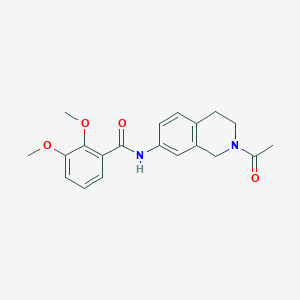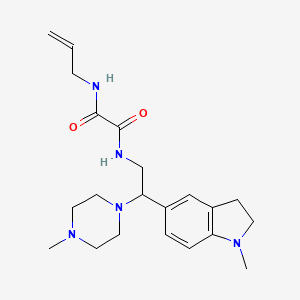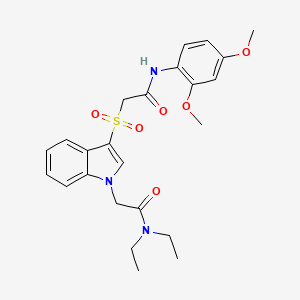
2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a novel sulfonamide derivative that incorporates a biologically active 3,4-dimethoxyphenyl moiety. This structural feature is significant as it is associated with the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. The compound is part of a series of sulfonamides designed to act as cytotoxic agents against various cancer cell lines, including hepatocellular carcinoma, medulloblastoma, cervical cancer, and colon cancer .
Synthesis Analysis
The synthesis of these sulfonamide derivatives, including the compound , involves the use of elemental analyses, IR, 1H-NMR, 13C-NMR spectral data, and mass spectroscopy to establish their structures. The synthesis process is carefully designed to incorporate the 3,4-dimethoxyphenyl moiety, which is crucial for the biological activity of these compounds. The derivatives are then evaluated for their anticancer activity using an MTT assay, with dasatinib serving as the reference drug .
Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of the 3,4-dimethoxyphenyl group, which is known to be biologically active. The compound also features an indole moiety, which is a common structure in many pharmacologically active molecules. The molecular docking of the most active derivatives on the active site of VEGFR-2 indicates that the compound exhibits favorable interactions, suggesting a promising potential for therapeutic applications .
Chemical Reactions Analysis
While the specific chemical reactions involving the compound are not detailed in the provided data, the general reactivity of sulfonamide derivatives can be inferred. Sulfonamides are known to interact with various biological targets through the formation of hydrogen bonds and other non-covalent interactions. The presence of the dimethoxyphenyl group may also influence the electronic properties of the molecule, potentially affecting its reactivity and binding affinity to VEGFR-2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are likely to be influenced by its molecular structure. The dimethoxyphenyl and indole groups contribute to the molecule's hydrophobic character, which can affect its solubility and permeability across biological membranes. The sulfonamide group may enhance the compound's water solubility, which is important for its bioavailability. The compound's stability, melting point, and other physicochemical properties would be determined by its specific functional groups and overall molecular architecture .
Applications De Recherche Scientifique
Biological Effects of Related Compounds
Research on acetamide derivatives, such as the one mentioned, often explores their potential biological activities. For example, Kennedy (2001) reviewed the biological effects of acetamide and its derivatives, indicating their continued commercial importance and the growing body of knowledge about their biological consequences of exposure in humans. This review suggests a potential interest in the biological activities of similar compounds, including the one , due to their structural or functional similarities with acetamide derivatives (Kennedy, 2001).
Antiviral Applications
Indolylarylsulfones, structurally related to the compound of interest, have been identified as a potent class of human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. Famiglini and Silvestri (2018) analyzed the structure-activity relationship studies of these compounds, indicating their promise as drug candidates for AIDS treatment. This highlights the relevance of exploring similar compounds for their potential antiviral applications (Famiglini & Silvestri, 2018).
Antioxidant Capacity
The antioxidant capacity of related compounds has also been a subject of study. Ilyasov et al. (2020) reviewed the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity, which could be relevant for studying the antioxidant potential of the compound . Such studies underscore the importance of understanding the chemical reactions and antioxidant properties of these compounds (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Antitumor and Antibacterial Properties
Sulfonamides and their derivatives, which share functional groups with the compound of interest, have been reviewed for their antitumor and antibacterial properties. Carta, Scozzafava, and Supuran (2012) provided an overview of the main classes of sulfonamides investigated for their potential in treating various diseases, including cancer. This suggests the utility of examining similar compounds for their bioactive potential in medicinal applications (Carta, Scozzafava, & Supuran, 2012).
Propriétés
IUPAC Name |
2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6S/c1-5-26(6-2)24(29)15-27-14-22(18-9-7-8-10-20(18)27)34(30,31)16-23(28)25-19-12-11-17(32-3)13-21(19)33-4/h7-14H,5-6,15-16H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVKVWQWZFBCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

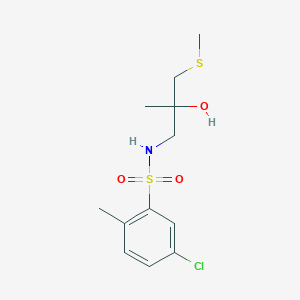
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 4-propyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B2523528.png)
![1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide](/img/structure/B2523529.png)
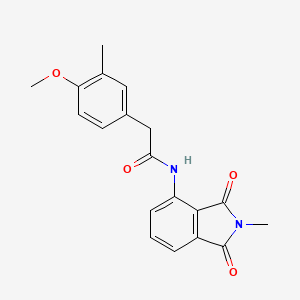
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2523533.png)
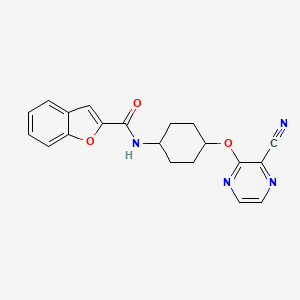


![3-(4-Fluorophenyl)-3-[(furan-2-carbonyl)amino]-propionic acid](/img/structure/B2523543.png)
![3-Fluorosulfonyloxy-5-[methyl-(3-methylphenyl)carbamoyl]pyridine](/img/structure/B2523544.png)
![N-[3-(4-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2523545.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2523546.png)
